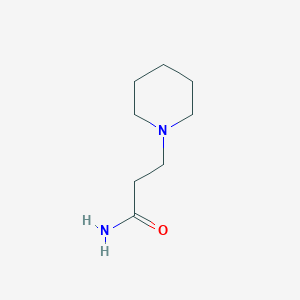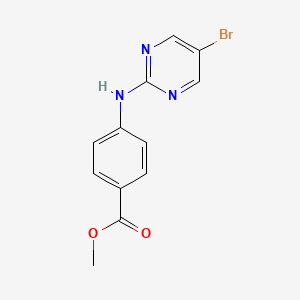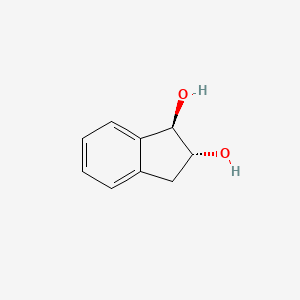
(1R,2R)-indan-1,2-diol
Overview
Description
(1R,2R)-indan-1,2-diol: is an organic compound with the molecular formula C₉H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclic structure This compound is a stereoisomer, specifically the trans isomer, where the hydroxyl groups are on opposite sides of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.
Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.
Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.
Reduction: It can be reduced to form various indanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 1,2-Indanedione
Reduction: Indanol derivatives
Substitution: Various substituted indane derivatives
Scientific Research Applications
Chemistry:
Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.
Medicine:
Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.
Industry:
Mechanism of Action
The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .
Comparison with Similar Compounds
cis-1,2-Indandiol: The cis isomer of 1,2-Indandiol, where the hydroxyl groups are on the same side of the ring.
1,2-Indanedione: An oxidized form of 1,2-Indandiol.
1,2-Indanediol: A general term for diols derived from indane, including both cis and trans isomers.
Uniqueness: (1R,2R)-indan-1,2-diol is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and as a chiral building block. Its ability to undergo selective reactions and its role in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |
InChI Key |
YKXXBEOXRPZVCC-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
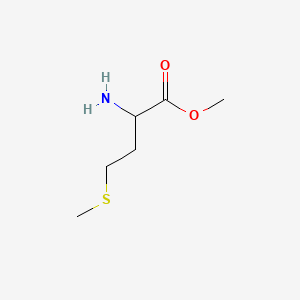
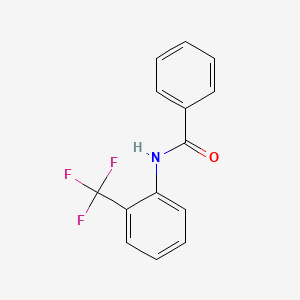
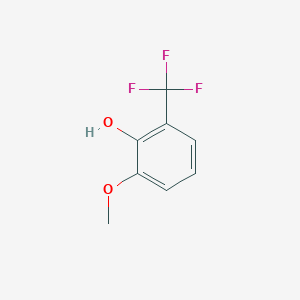
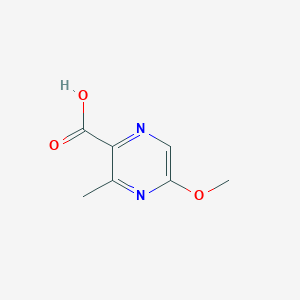
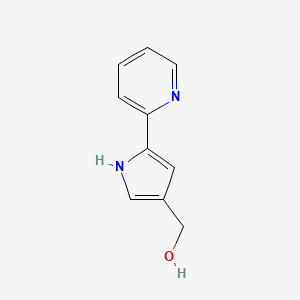
![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
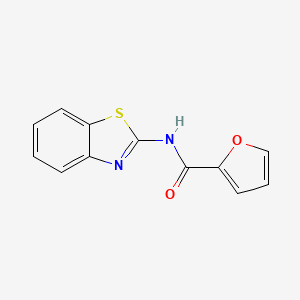
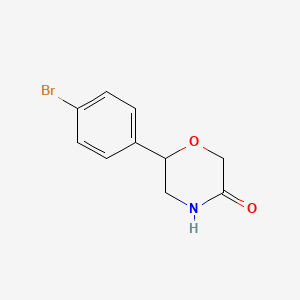
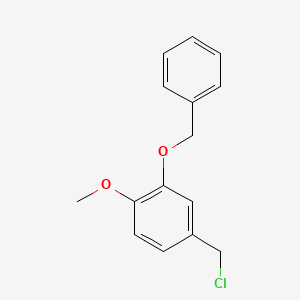
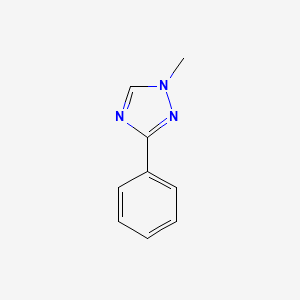
![7-Amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8815214.png)
